1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of hydroxyethoxy and hydroxyphenylthio groups attached to a thymine base, which is a pyrimidine nucleobase.
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the hydroxyethoxy and hydroxyphenylthio groups through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and thio groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It may be used in the production of specialized polymers or materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or nucleic acids. The hydroxy and thio groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine can be compared with similar compounds such as:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains hydroxyethoxy groups but differs in its core structure and applications.
Hydroquinone bis(2-hydroxyethyl)ether: Similar in having hydroxyethyl groups, but it is used primarily as a chain extender in polymer chemistry
Eigenschaften
CAS-Nummer |
137897-71-3 |
---|---|
Molekularformel |
C14H16N2O5S |
Molekulargewicht |
324.35 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-(3-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-6-5-17)13(9)22-11-4-2-3-10(18)7-11/h2-4,7,17-18H,5-6,8H2,1H3,(H,15,19,20) |
InChI-Schlüssel |
UPUZXWXCBFZFMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.